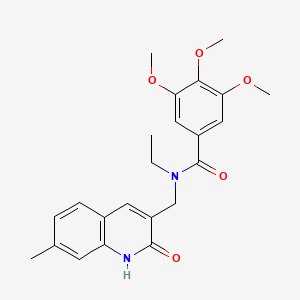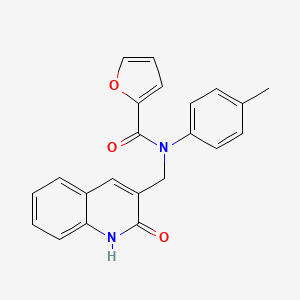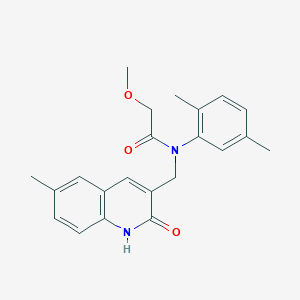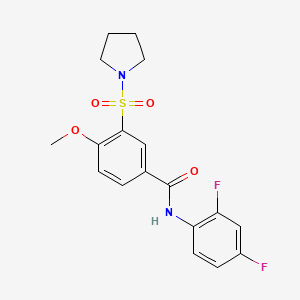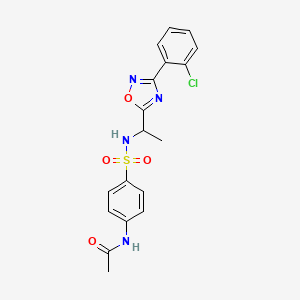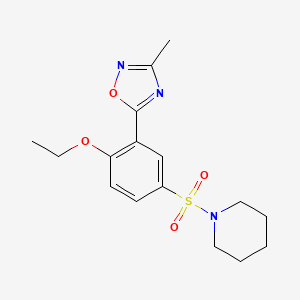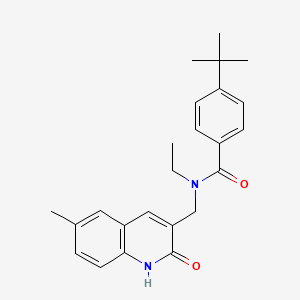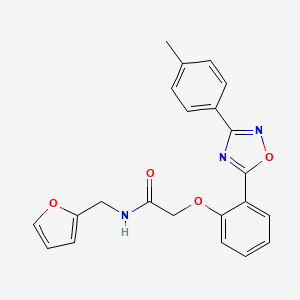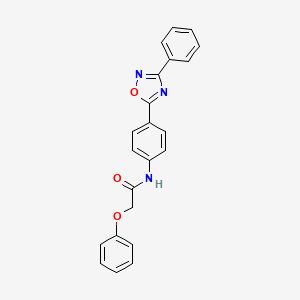
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as PPOA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. PPOA belongs to the class of compounds known as oxadiazoles, which have been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In
作用機序
The mechanism of action of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key cellular pathways. In cancer cells, this compound has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. In addition, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. This compound has also been found to decrease the expression of several genes involved in cancer cell growth and survival. In addition, this compound has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. This compound has also been extensively studied in vitro and in vivo, and its activity has been well characterized. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not been extensively studied in animal models, which can limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of research is the development of analogs of this compound with improved solubility and bioavailability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models. In addition, the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored. Finally, the molecular mechanism of action of this compound should be further elucidated to better understand its biological activity.
合成法
The synthesis of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 2-phenoxy-N-(4-aminophenyl)acetamide with 3-phenyl-1,2,4-oxadiazol-5-ylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-aryl bonds. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学的研究の応用
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. In addition, this compound has been found to possess antimicrobial activity against several bacterial and fungal strains.
特性
IUPAC Name |
2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(15-27-19-9-5-2-6-10-19)23-18-13-11-17(12-14-18)22-24-21(25-28-22)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODSLHPXLLJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

